SQ 12,903
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Overview
Description
SQ 12,903 is a heterocyclic compound that belongs to the pyrazoloquinazoline family. This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQ 12,903 typically involves multi-step reactions starting from readily available acyclic starting materials. One common method involves the formation of two rings and three new bonds in a single step through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence . Another approach includes the condensation and hydrolysis of corresponding acids followed by cyclization under tetrahydrofuran solvent medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
SQ 12,903 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoloquinazolines .
Scientific Research Applications
SQ 12,903 has several scientific research applications:
Mechanism of Action
The mechanism of action of SQ 12,903 involves its interaction with specific molecular targets, such as glycine/NMDA receptors. By binding to these receptors, the compound can modulate their activity, potentially leading to therapeutic effects in neurological conditions . The exact pathways and molecular interactions are still under investigation, but the compound’s structure-activity relationship (SAR) studies have provided insights into its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
8-chloro-5,6-dihydro-5-oxo-pyrazolo(1,5-c)quinazoline-2-carboxylates: These compounds share a similar core structure and exhibit glycine/NMDA receptor antagonist properties.
Quinazoline-2,4-diones: These compounds also target bacterial type-II topoisomerases and have potential antibacterial applications.
Uniqueness
SQ 12,903 is unique due to its specific structural features that confer high binding affinity and selectivity for glycine/NMDA receptors. This makes it a valuable compound for studying receptor interactions and developing therapeutic agents .
Properties
CAS No. |
57822-77-2 |
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Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
5-oxo-6H-pyrazolo[1,5-c]quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7N3O3/c15-10(16)8-5-9-6-3-1-2-4-7(6)12-11(17)14(9)13-8/h1-5H,(H,12,17)(H,15,16) |
InChI Key |
ZGHSPCCBCXPOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C(=O)O |
Origin of Product |
United States |
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